Chromoionophore III

Description

Properties

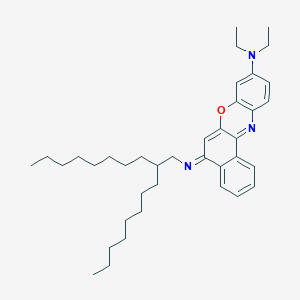

IUPAC Name |

N,N-diethyl-5-(2-octyldecylimino)benzo[a]phenoxazin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55N3O/c1-5-9-11-13-15-17-21-30(22-18-16-14-12-10-6-2)29-39-35-28-37-38(33-24-20-19-23-32(33)35)40-34-26-25-31(27-36(34)42-37)41(7-3)8-4/h19-20,23-28,30H,5-18,21-22,29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVAQSQRYBGWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)CN=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402894 | |

| Record name | Chromoionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149683-18-1 | |

| Record name | Chromoionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of Chromoionophore III?

An In-Depth Technical Guide to the Mechanism of Chromoionophore III

As a Senior Application Scientist, this guide provides a detailed exploration of the core mechanism of this compound, a pivotal component in the field of optical chemical sensors. We will delve into the fundamental principles that govern its function, the practical application in sensor fabrication, and the quantitative metrics that define its performance. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding rooted in established scientific principles.

Core Principles of this compound

This compound, also known by its synonym ETH 5350, is a lipophilic (oil-soluble) pH-sensitive dye belonging to the Nile Blue family of benzo[a]phenoxazine compounds.[1][2][3] Its primary function is not to bind the target ion itself, but to act as an optical transducer within an ion-selective optode (or optrode).[1] It undergoes strong, reversible spectral changes in response to shifts in the local proton (H+) concentration.[1] This property allows it to visually signal the presence of a target ion through an indirect, competitive binding mechanism.

The utility of this compound is realized when it is incorporated into a hydrophobic sensing membrane. This membrane is a carefully formulated cocktail designed to selectively interact with ions in an aqueous sample.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149683-18-1 | [4] |

| Molecular Formula | C₃₈H₅₅N₃O | [5] |

| Molecular Weight | 569.86 g/mol | [5] |

| Alternate Names | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, ETH 5350 | [3] |

| Appearance | Solid | |

| Primary Function | Hydrophobic pH indicator / Optical transducer | [1][6] |

The Sensing Mechanism: A Competitive Exchange

The ingenuity of a this compound-based sensor lies in its reliance on a competitive displacement mechanism. The system is designed so that the target cation (e.g., Na⁺) and a proton (H⁺) compete for interaction with components within the sensor membrane. This process involves a delicate equilibrium between the sample and the membrane phase.

Key Components of the Optode Membrane:

-

Polymer Matrix: A hydrophobic polymer, typically poly(vinyl chloride) (PVC), which provides a stable, flexible scaffold for the other components.

-

Plasticizer: An organic solvent, such as bis(2-ethylhexyl) sebacate (DOS), that dissolves the active components and ensures they have sufficient mobility within the PVC matrix.[7]

-

Ionophore: A neutral ligand that acts as a highly selective molecular recognition element, reversibly binding the specific target ion.[8] For example, Valinomycin is a classic ionophore for potassium (K⁺), while others like Sodium Ionophore V are used for sodium (Na⁺).[9]

-

Chromoionophore (The Reporter): this compound, which is protonated in the absence of the target ion.

-

Ionic Sites (Optional but common): A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) can be added to establish well-defined ion-exchange properties within the membrane.

Step-by-Step Mechanism:

-

Initial State (Protonation): In the absence of the target analyte, the this compound molecule (C) is protonated by drawing a proton from the aqueous sample, existing as CH⁺. This protonated form has a distinct absorption spectrum (a specific color).

-

Analyte Recognition: When the membrane is exposed to a sample containing the target cation (M⁺), the selective ionophore (I) at the membrane-sample interface binds the cation, forming a charged complex [M⁺-I].

-

Charge-Balancing Exchange: For the positively charged [M⁺-I] complex to enter the hydrophobic membrane, another positive charge must be expelled to maintain overall charge neutrality. The most readily available mobile positive charge is the proton on the chromoionophore.

-

Optical Signal (Deprotonation): The protonated chromoionophore (CH⁺) releases its proton back into the aqueous sample, returning to its neutral, deprotonated state (C). This deprotonation alters the molecule's electronic conjugation, causing a measurable shift in its absorbance or fluorescence spectrum.

This entire process can be summarized by the following equilibrium:

CH⁺ (membrane) + M⁺ (sample) + I (membrane) ⇌ C (membrane) + [M⁺-I] (membrane) + H⁺ (sample)

The extent of this reaction, and thus the magnitude of the color change, is directly proportional to the concentration of the target ion (M⁺) in the sample.

Caption: Competitive exchange mechanism in a this compound-based optode.

Experimental Protocol: Fabrication and Validation of a Sodium-Selective Optode

This section provides a validated methodology for creating and testing a sodium-selective optical sensor. Such a sensor could be used to determine sodium concentrations in pH-buffered samples like human blood plasma.[9][10]

Materials and Reagents

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Bis(2-ethylhexyl) sebacate (DOS)

-

This compound (ETH 5350)

-

Sodium Ionophore V

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Tetrahydrofuran (THF), inhibitor-free

-

Glass slides or transparent support material

-

Sodium chloride (NaCl) standard solutions

-

pH 7.4 buffer (e.g., TRIS-HCl)

Experimental Workflow

Caption: Workflow for fabrication and characterization of an ion-selective optode.

Step-by-Step Methodology

-

Prepare the Membrane Cocktail: Weigh and dissolve the membrane components in THF to achieve a final concentration of approximately 100 mg of total components per 1 mL of THF. A typical component ratio (w/w) is:

-

DOS: ~65%

-

PVC: ~33%

-

Sodium Ionophore V: ~1%

-

This compound: ~0.5%

-

KTpClPB: ~0.5%

-

-

Homogenize: Ensure all components are fully dissolved by vortexing the mixture to create a homogenous, slightly viscous "cocktail."

-

Fabricate the Membrane:

-

Place a clean glass slide on a level surface.

-

Pipette a defined volume of the cocktail onto the slide.

-

Use a knife-coater or the edge of another slide to spread the cocktail into a thin, uniform film.

-

Allow the THF to evaporate completely, typically for 12-24 hours at room temperature. The result is a transparent, rubbery film.

-

-

Characterize the Sensor:

-

Mount the slide in a spectrophotometer.

-

Condition the membrane by exposing it to the pH 7.4 buffer for 30 minutes.

-

Measure the absorbance spectrum of the membrane in buffer solutions containing increasing concentrations of NaCl (e.g., 10 mM to 200 mM). Allow the signal to stabilize at each concentration before recording.

-

Plot the change in absorbance at the peak wavelength of the deprotonated chromoionophore against the logarithm of the sodium ion concentration.

-

Self-Validation and Trustworthiness

The integrity of this protocol is validated through several key checks:

-

Selectivity: The sensor's response to sodium should be significantly greater than its response to other physiologically relevant cations like K⁺, Ca²⁺, and Mg²⁺.

-

Reversibility: The sensor should return to its baseline absorbance when a high-concentration sodium solution is replaced with the initial buffer.

-

Control Membrane: A membrane fabricated without the sodium ionophore should exhibit a negligible response to changes in sodium concentration, confirming that the ionophore is the source of the selectivity.

Performance Characteristics

The resulting sensor can be characterized by several metrics, which are crucial for assessing its suitability for a given application.

Table 2: Typical Performance Data for a this compound-based Optode

| Parameter | Typical Value | Description |

| Dynamic Range | 1 mM - 200 mM (for Na⁺) | The concentration range over which the sensor provides a predictable response. |

| Response Time (t₉₅) | 1-3 minutes | The time required to reach 95% of the final stable signal. |

| pH Dependence | Optimal within a specific range (e.g., pH 6-8) | The sensor relies on H⁺ exchange, so its response is inherently pH-dependent. |

| Reversibility | High | The sensing reaction is an equilibrium, allowing for continuous monitoring. |

| Lifetime | Days to weeks | Depends on component leaching and photobleaching of the dye. |

References

-

Blue Tiger Scientific. this compound for Colorimetric Ion Detection. [Link]

-

MySkinRecipes. this compound. [Link]

-

ResearchGate. The response of the Nile Blue chromoionophore towards the changes of pH measured at 550 nm. [Link]

-

Chemsrc. this compound | CAS#:149683-18-1. [Link]

-

Scientific Laboratory Supplies. this compound, Selectoph | 27088-10MG-F. [Link]

-

ACS Publications. Ionophore-Based SERS Nanosensors for Selective Electrolyte Detection and Intracellular Mapping | Analytical Chemistry. [Link]

-

ResearchGate. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging. [Link]

-

National Institutes of Health. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. [Link]

-

PubMed. Nile Blue-based nanosized pH sensors for simultaneous far-red and near-infrared live bioimaging. [Link]

-

Cenmed Enterprises. this compound. [Link]

-

PubMed. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. [Link]

-

Semantic Scholar. Nile Blue-Based Nanosized pH Sensors for Simultaneous Far-Red and Near-Infrared Live Bioimaging. [Link]

-

MDPI. Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]

Sources

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:149683-18-1 | Chemsrc [chemsrc.com]

- 5. This compound [myskinrecipes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. cenmed.com [cenmed.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

A Technical Guide to the Principle of Operation of Chromoionophore III for Advanced Sensing Applications

This guide provides an in-depth exploration of the operational principles of Chromoionophore III (ETH 5350), a sophisticated lipophilic pH indicator. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms that enable this compound to function as a highly effective optical transducer in ion-selective sensors. We will delve into the underlying chemical equilibria, provide actionable experimental protocols, and present key performance data to empower users in the design and implementation of robust ion-selective optodes.

Foundational Principles: The Role of Chromoionophores in Optical Sensing

Ion-selective optodes (ISOs) are a class of chemical sensors that translate the activity of a specific ion into a measurable optical signal, such as a change in absorbance or fluorescence.[1][2] Unlike ion-selective electrodes (ISEs) that produce a potentiometric response, optodes offer advantages such as freedom from electrical interference and the potential for miniaturization and remote sensing.[3]

The core of many cation-selective optodes is a carefully formulated polymeric membrane that houses two key components: a highly selective ionophore and a pH-sensitive chromoionophore (also referred to as a lipophilic pH indicator).[2][4] The ionophore is a ligand designed to selectively bind the target analyte ion, while the chromoionophore acts as the optical reporter, changing its spectral properties in response to changes in proton concentration within the membrane.[2][5]

The Core Mechanism of this compound: An Ion-Exchange Equilibrium

This compound is a lipophilic derivative of Nile Blue, a class of dyes known for their pronounced changes in optical properties with protonation state.[6] Its operation within an ion-selective membrane is predicated on a competitive ion-exchange mechanism. In essence, the chromoionophore acts as a proton reservoir. The selective binding of a target cation by the ionophore within the hydrophobic membrane phase necessitates the expulsion of an equivalent charge to maintain electroneutrality. This is achieved through the release of a proton from the protonated chromoionophore.[4][5]

The fundamental equilibrium at the heart of a this compound-based optode for a monovalent cation (M⁺) can be represented as follows:

M⁺(aq) + L(org) + CH⁺(org) ⇌ [ML]⁺(org) + H⁺(aq)

Where:

-

M⁺(aq) is the target analyte cation in the aqueous sample.

-

L(org) is the neutral, selective ionophore within the organic membrane phase.

-

CH⁺(org) is the protonated, colored form of this compound in the membrane.

-

[ML]⁺(org) is the complex formed between the ionophore and the target cation in the membrane.

-

H⁺(aq) is the proton released into the aqueous phase.

An increase in the concentration of the target cation (M⁺) in the sample drives the equilibrium to the right. This leads to the deprotonation of this compound (CH⁺) to its neutral, differently colored form (C). The degree of this color change is directly proportional to the concentration of the target analyte.[2] This reversible process allows for the continuous monitoring of ion concentrations.[6]

Caption: Ion-exchange mechanism in a this compound-based optode.

Quantitative Performance Characteristics

The analytical performance of an optode based on this compound is dictated by the interplay of the components within the membrane. Key parameters include the pKa of the chromoionophore and the spectral properties of its protonated and deprotonated forms.

Table 1: Key Properties of this compound

| Property | Value | Notes |

| Chemical Name | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine | Also known as ETH 5350. |

| Molecular Formula | C₃₈H₅₅N₃O | [7] |

| Molecular Weight | 569.86 g/mol | [7] |

| pKa | ~12.0 (in methanol) | The apparent pKa within a PVC membrane will be influenced by the plasticizer and other components.[6] |

| Excitation λ (Deprotonated) | ~586 nm | [5] |

| Emission λ (Deprotonated) | ~670 nm | [5] |

| Excitation λ (Protonated) | ~469 nm | [5] |

| Emission λ (Protonated) | ~590 nm | [5] |

Note: Spectral properties can vary depending on the specific membrane composition and measurement conditions.

Experimental Protocol: Fabrication of a Potassium-Selective Optode Membrane

This section provides a detailed, self-validating protocol for the preparation of a potassium-selective optode membrane using this compound and the highly selective potassium ionophore, Valinomycin.

Materials and Reagents

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS)

-

This compound (ETH 5350)

-

Potassium Ionophore I (Valinomycin)

-

Potassium tetrakis(4-chlorophenyl)borate (K-TCPB) as a lipophilic additive

-

Tetrahydrofuran (THF), freshly distilled

Preparation of the Membrane Cocktail

-

Component Weighing: Accurately weigh the following components to prepare a total of ~200 mg of membrane cocktail:

-

PVC: ~66 mg (33% w/w)

-

DOS: ~132 mg (66% w/w)

-

Valinomycin: ~1 mg (~3 mmol/kg)

-

This compound: ~1 mg (~1 mmol/kg)

-

K-TCPB: ~0.5 mg (~0.5 mmol/kg)

-

-

Dissolution: Transfer all weighed components into a clean glass vial. Add approximately 1.5 mL of THF.

-

Homogenization: Tightly cap the vial and agitate using a vortex mixer or shaker until all components are fully dissolved, resulting in a homogenous, colored solution. This may take several hours.

Membrane Casting

-

Substrate Preparation: Prepare clean glass slides as substrates for membrane casting.

-

Casting: Using a micropipette, carefully deposit a defined volume (e.g., 150 µL) of the membrane cocktail onto the center of a glass slide.

-

Solvent Evaporation: Place the slide on a level surface in a dust-free environment and allow the THF to evaporate slowly over 24 hours. A transparent, flexible, colored membrane will form.

-

Conditioning: Prior to use, condition the optode membrane by immersing it in a solution of 0.1 M KCl for at least 4 hours.

Sources

- 1. Frontiers | Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration [frontiersin.org]

- 2. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound [myskinrecipes.com]

A Deep Dive into the Synthesis and Derivatization of Chromoionophore III (ETH 5350): A Technical Guide for Chemical Sensor Development

For researchers, analytical chemists, and professionals in drug development, the precise measurement of ion concentrations is a critical endeavor. Optical chemical sensors, or optodes, offer a powerful platform for such measurements, and at the heart of many of these systems lies a crucial component: the chromoionophore. This in-depth technical guide focuses on Chromoionophore III (also known as ETH 5350), a highly effective lipophilic pH indicator that forms the basis of numerous ion-selective optical sensors.

This document provides a comprehensive overview of the synthesis of the core benzo[a]phenoxazine structure, a detailed, step-by-step protocol for the synthesis of this compound, and an exploration of the synthesis of its derivatives. The guide is designed to not only provide procedural details but also to offer insights into the chemical principles and experimental considerations that underpin these synthetic routes, empowering researchers to confidently produce and innovate upon this vital sensor component.

The Benzo[a]phenoxazine Core: A Foundation for Optical Sensing

This compound belongs to the family of benzo[a]phenoxazine dyes, which are structurally related to the well-known fluorescent dye Nile Blue. These compounds are characterized by their extensive conjugated π-electron systems, which are responsible for their strong absorption and fluorescence in the visible and near-infrared regions of the spectrum. The core of their utility in optical sensing lies in their pH-dependent spectral properties; protonation and deprotonation of the molecule alter the electronic structure, leading to distinct and measurable changes in their absorption and emission spectra.

The general synthesis of the 9-(dialkylamino)-5-imino-benzo[a]phenoxazine core, the foundational structure of this compound, is a multi-step process that leverages classic condensation reactions. A common and effective strategy involves the acid-catalyzed condensation of a 5-(dialkylamino)-2-nitrosophenol with a suitable naphthylamine derivative.

Synthesis of Key Precursors

The successful synthesis of the benzo[a]phenoxazine core hinges on the preparation of two key precursors: a substituted nitrosophenol and a naphthylamine derivative.

1.1.1. Preparation of 5-(diethylamino)-2-nitrosophenol

The synthesis of this crucial precursor begins with the nitrosation of 3-(diethylamino)phenol. This reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the nitroso product.

Experimental Protocol: Synthesis of 5-(diethylamino)-2-nitrosophenol

-

Dissolution: Dissolve 3-(diethylamino)phenol in a dilute solution of hydrochloric acid, cooled in an ice bath to 0-5 °C.

-

Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the stirred solution of 3-(diethylamino)phenol hydrochloride. Maintain the temperature below 5 °C throughout the addition.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the deep green nitroso compound indicates the progression of the reaction.

-

Isolation: Once the reaction is complete, the product can be isolated by filtration. The crude product is then washed with cold water to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude 5-(diethylamino)-2-nitrosophenol can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.

Causality Behind Experimental Choices:

-

Low Temperature: The nitrosation reaction is exothermic, and the resulting nitroso compounds can be unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.

-

Acidic Medium: The presence of acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating agent.

1.1.2. N-Alkylation of 1-Naphthylamine (if required for derivatives)

For the synthesis of certain derivatives of the benzo[a]phenoxazine core, a substituted naphthylamine may be required. Standard N-alkylation procedures can be employed to introduce various alkyl groups onto the nitrogen atom of 1-naphthylamine.

Condensation to Form the Benzo[a]phenoxazine Core

The final step in the synthesis of the core structure is the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine. This reaction forms the tricyclic benzo[a]phenoxazine ring system.

Experimental Protocol: Synthesis of 9-(diethylamino)-5-imino-5H-benzo[a]phenoxazine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 5-(diethylamino)-2-nitrosophenol and 1-naphthylamine.

-

Solvent and Catalyst: Add a suitable high-boiling solvent, such as ethanol or acetic acid, to the flask. Acetic acid can also serve as the catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. The crude product can be collected by filtration.

-

Purification: The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 9-(diethylamino)-5-imino-5H-benzo[a]phenoxazine.

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid protonates the nitroso group, making it a better electrophile for the subsequent nucleophilic attack by the naphthylamine.

-

Reflux Conditions: The condensation reaction requires elevated temperatures to proceed at a reasonable rate.

Caption: General synthesis of the benzo[a]phenoxazine core.

Synthesis of this compound (ETH 5350)

This compound is distinguished by the presence of a bulky, lipophilic 2-octyldecylamino group at the 5-position of the benzo[a]phenoxazine core. This substituent is crucial for its high lipophilicity, ensuring its retention in the organic membrane phase of an optical sensor. The synthesis of this compound can be achieved through the direct condensation of 5-(diethylamino)-2-nitrosophenol with N-(2-octyldecyl)-1-naphthylamine.

Synthesis of N-(2-octyldecyl)-1-naphthylamine

The synthesis of this key intermediate is achieved through the reductive amination of 1-naphthylamine with 2-octyldecanal.

Experimental Protocol: Synthesis of N-(2-octyldecyl)-1-naphthylamine

-

Imine Formation: In a suitable solvent such as methanol or ethanol, combine 1-naphthylamine and 2-octyldecanal in equimolar amounts. The mixture is stirred at room temperature to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the addition of water. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure N-(2-octyldecyl)-1-naphthylamine.

Final Condensation to Yield this compound

With the N-substituted naphthylamine in hand, the final condensation step can be performed to yield this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 5-(diethylamino)-2-nitrosophenol and N-(2-octyldecyl)-1-naphthylamine in a high-boiling solvent such as ethanol or n-butanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for an extended period, typically 12-24 hours, while monitoring the reaction progress by TLC.

-

Isolation and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acid. The organic layer is dried, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica gel to afford the final product as a deep blue solid.

Caption: Synthesis of this compound (ETH 5350).

Synthesis of this compound Derivatives

The modular nature of the synthesis of this compound allows for the preparation of a wide range of derivatives with tailored properties. Modifications can be introduced at two primary locations: the 9-(dialkylamino) group and the 5-imino substituent. These modifications can be used to fine-tune the chromoionophore's lipophilicity, pKa, and spectral properties.

Derivatives with Modified 9-Alkylamino Groups

By starting with different 3-(dialkylamino)phenols, the alkyl groups on the nitrogen at the 9-position can be varied. For example, using 3-(dibutylamino)phenol would lead to a derivative with two butyl groups instead of ethyl groups, potentially increasing its lipophilicity.

Derivatives with Modified 5-Imino Substituents

A wide variety of primary amines can be used in the reductive amination step with 1-naphthylamine to introduce different substituents at the 5-imino position. This allows for the systematic investigation of how the steric and electronic properties of this substituent affect the sensor's performance. For instance, using a primary amine with a shorter alkyl chain would result in a less lipophilic derivative, while incorporating functional groups such as esters or ethers could introduce new properties.

General Workflow for Derivative Synthesis:

An In-Depth Technical Guide to ETH 5350: A pH-Sensitive Chromoionophore for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of ETH 5350, a lipophilic pH-sensitive chromoionophore, designed for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the core working principles, practical application methodologies, and the nuanced scientific rationale behind its use in sophisticated experimental setups.

Introduction: The Critical Role of pH in Biological Systems and the Utility of ETH 5350

The precise regulation of pH is fundamental to a vast array of biological processes, from enzymatic activity and protein stability to cellular signaling and drug efficacy.[1][2][3] Consequently, the ability to accurately measure pH in various, often complex, biological and chemical environments is paramount for research and development. While numerous pH-sensitive dyes exist, ETH 5350 (also known as Chromoionophore III) offers a distinct set of properties that make it particularly well-suited for specific applications, notably in the fabrication of optical sensors (optodes).[4]

ETH 5350, with the chemical name 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine, is a member of the benzo[a]phenoxazine dye family, which are known for their interesting photophysical properties.[5][6] Its lipophilic nature, conferred by the 2-octyldecyl chain, allows for its stable incorporation into hydrophobic matrices such as polymer membranes, a key feature for the development of robust optical sensors.

Core Working Principle: A Ratiometric Fluorescent Response to pH Changes

The primary advantage of ETH 5350 lies in its ratiometric fluorescent properties . Unlike simple intensity-based probes where the fluorescence intensity at a single wavelength changes with pH, ratiometric dyes exhibit a shift in their fluorescence spectrum in response to pH changes.[7][8][9] This means that the ratio of fluorescence intensities at two different emission wavelengths can be used to determine the pH. This approach offers significantly higher accuracy and reliability as it is inherently self-referencing, minimizing the impact of variables such as dye concentration, photobleaching, and light source fluctuations.[7][8]

The Chemical Mechanism of pH Sensing

The pH-sensing capability of ETH 5350 is centered on the protonation and deprotonation of its imino group (-N=) . The lone pair of electrons on the imino nitrogen can accept a proton (H⁺) under acidic conditions, forming a positively charged species. This seemingly simple chemical event induces a significant change in the electronic structure of the conjugated π-system of the benzo[a]phenoxazine core.

This alteration in electron distribution directly impacts the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), leading to a predictable shift in its fluorescence emission spectrum. The deprotonated (basic) form and the protonated (acidic) form of ETH 5350 possess distinct emission maxima, allowing for their simultaneous detection and ratiometric analysis. While the exact protonation site is inferred from the chemical structure, detailed spectroscopic studies on analogous Nile Blue derivatives support the role of the imino group in pH sensing.

Spectral Properties and the Ratiometric Advantage

The ratiometric nature of ETH 5350 is visualized by observing its fluorescence emission spectrum at different pH values. While specific peak positions can be influenced by the solvent environment, a general representation of the ratiometric shift is as follows:

-

Deprotonated Form (Higher pH): Exhibits a characteristic fluorescence emission maximum at a specific wavelength.

-

Protonated Form (Lower pH): Shows a decrease in the emission intensity of the deprotonated form and a concurrent increase in a new emission band at a different, typically shorter, wavelength.

By exciting the dye at a wavelength that excites both forms (or at an isosbestic point in the absorption spectrum, if one exists) and measuring the emission intensity at the two distinct peaks, a ratio can be calculated. This ratio is then correlated with the pH of the sample through a calibration curve.

Quantitative Performance Characteristics

For any analytical tool, a thorough understanding of its performance metrics is essential for designing robust experiments and interpreting data correctly.

Acidity Constant (pKa)

The pKa is a critical parameter that defines the pH range over which a dye is most sensitive. It is the pH at which the concentrations of the protonated and deprotonated forms are equal. For ETH 5350, it is crucial to recognize that its apparent pKa is highly dependent on the surrounding microenvironment .

A key study measured the pKa of ETH 5350 in different plasticized poly(vinyl chloride) (PVC) membranes, which are commonly used in optode fabrication. The results demonstrated a significant shift in pKa depending on the plasticizer used:

| Plasticizer | Apparent pKa |

| Bis(2-ethylhexyl)sebacate (DOS) | Lower pKa (more acidic range) |

| o-Nitrophenyloctylether (NPOE) | Higher pKa (more basic range) |

Data adapted from a study on the binding constants of H(+)-selective chromoionophores.[4]

This environmental sensitivity underscores the necessity of in-situ calibration for any specific application. The lipophilicity of the surrounding medium will influence the proton affinity of the imino group, thereby altering the pKa.

Photostability and Quantum Yield

Experimental Protocols: A Self-Validating System

The following provides a generalized framework for the use of ETH 5350 in solution-based pH measurements. It is intended as a starting point, and optimization for specific applications is highly encouraged.

Materials and Reagents

-

ETH 5350 (this compound)

-

High-purity organic solvent for stock solution (e.g., ethanol, DMSO)

-

Aqueous buffers of known pH values covering the expected measurement range

-

Spectrofluorometer with dual emission wavelength detection capabilities

Step-by-Step Methodology

-

Preparation of ETH 5350 Stock Solution:

-

Due to its lipophilic nature, dissolve ETH 5350 in a suitable organic solvent to prepare a concentrated stock solution (e.g., 1 mM in ethanol). Store the stock solution in the dark at 4°C or as recommended by the supplier.

-

-

Preparation of Working Solutions and Calibration Standards:

-

Prepare a series of aqueous buffers with precisely known pH values that bracket the expected pH of your samples.

-

Add a small, consistent volume of the ETH 5350 stock solution to each buffer to achieve the desired final concentration. The optimal working concentration should be determined empirically but is typically in the low micromolar range. Ensure the final concentration of the organic solvent from the stock solution is minimal and consistent across all samples to avoid solvent-induced spectral shifts.

-

-

Spectral Characterization (Optional but Recommended):

-

For a new experimental setup, it is advisable to record the full emission spectra of ETH 5350 in buffers of very low and very high pH to determine the emission maxima of the fully protonated and deprotonated forms, respectively. This will inform the optimal wavelengths for ratiometric measurement.

-

-

Calibration Curve Generation:

-

Using a spectrofluorometer, excite the calibration standards at a fixed wavelength.

-

Measure the fluorescence intensity at the two emission maxima determined in the previous step (let's denote them as λ₁ and λ₂).

-

Calculate the ratio of the intensities (e.g., I(λ₁)/I(λ₂)) for each calibration buffer.

-

Plot the intensity ratio as a function of pH. The resulting data should fit a sigmoidal curve. This is your calibration curve.

-

-

Sample Measurement:

-

Prepare your unknown samples in the same manner as the calibration standards, ensuring the final concentration of ETH 5350 is the same.

-

Measure the fluorescence intensities at λ₁ and λ₂.

-

Calculate the intensity ratio and determine the pH of your sample by interpolating from the calibration curve.

-

Experimental Workflow Diagram

Caption: Experimental workflow for pH measurement using ETH 5350.

Applications in Research and Drug Development

The unique characteristics of ETH 5350 lend themselves to a variety of specialized applications where traditional pH electrodes are not feasible.

Development of Ion-Selective Optodes

The most prominent application of ETH 5350 is in the fabrication of ion-selective optodes. In this context, ETH 5350 is incorporated into a plasticized polymer membrane along with an ionophore (a molecule that selectively binds a specific ion) and an ion-exchanger. The principle relies on the co-extraction of the target ion and a proton into the membrane, which alters the internal pH of the membrane. ETH 5350 then reports this change in internal pH, which is stoichiometrically related to the concentration of the target ion in the sample. This principle has been successfully applied to the measurement of ions such as sodium and ammonium in biological fluids.[11][12]

Potential in High-Throughput Screening (HTS)

In drug discovery, high-throughput screening (HTS) is employed to rapidly test large libraries of chemical compounds for their effects on biological targets.[13][14][15] Assays that involve pH changes, such as those monitoring enzyme activity that consumes or produces protons, could potentially be adapted for use with pH-sensitive dyes like ETH 5350 in a microplate format. Its ratiometric nature would be particularly advantageous in HTS to minimize false positives and negatives arising from variations in compound concentration or optical path length in the microplate wells.

Intracellular pH Sensing: Considerations and Limitations

While ETH 5350's lipophilicity allows it to be incorporated into membranes, its use for direct quantitative imaging of intracellular pH in living cells is not its primary application and presents challenges. The dye would likely partition into various cellular membranes, and its fluorescence signal would be an aggregate from multiple compartments with potentially different pH values and polarities, complicating data interpretation. For cytosolic pH measurements, hydrophilic, targeted fluorescent protein sensors or other small molecule dyes are often preferred.[1][2][3][16][17]

Conclusion: A Specialized Tool for Demanding Applications

ETH 5350 is a powerful and versatile pH-sensitive chromoionophore with a distinct set of advantages, primarily its ratiometric fluorescence and lipophilicity. Its working principle, based on the protonation of an imino group leading to a spectral shift, allows for robust and reliable pH measurements. While its application for direct intracellular pH imaging is limited, its utility in the development of optical sensors for various ions is well-established. For researchers and drug development professionals working on assays where pH is a critical parameter, particularly in non-aqueous or membrane-based systems, ETH 5350 represents a valuable tool in their analytical arsenal. A thorough understanding of its properties and a commitment to careful, in-situ calibration are key to leveraging its full potential.

References

-

Loiselle, F. B., & Casey, J. R. (2010). Measurement of Intracellular pH. Methods in Molecular Biology, 637, 311–331. [Link]

-

Hong, Y., et al. (2013). Full-Range Intracellular pH Sensing by an Aggregation-Induced Emission-Active Two-Channel Ratiometric Fluorogen. Journal of the American Chemical Society, 135(12), 4892-4899. [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

Kalinichev, A., et al. (2018). Ion-Selective Optical Sensors: A New Look at Well-Established Techniques of Signal Acquisition. Sensors, 18(12), 4421. [Link]

-

MDPI. (2022). Genetically Encoded Ratiometric pH Sensors for the Measurement of Intra- and Extracellular pH and Internalization Rates. Biosensors, 12(5), 271. [Link]

-

RSC Publishing. (2013). A pH sensitive ratiometric fluorophore and its application for monitoring the intracellular and extracellular pHs simultaneously. Journal of Materials Chemistry B, 1(5), 661-667. [Link]

-

Peper, S., et al. (2003). Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes. Analytica Chimica Acta, 500(1-2), 127-136. [Link]

-

Wolfbeis, O. S. (2015). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews, 115(20), 10663-10700. [Link]

-

Gonçalves, M. S. T. (2024). Synthesis, Photophysics, and Potential Antifungal Activity of Benzo[a]phenoxazines. Molecules, 29(1), 2279. [Link]

-

Hansen, K. B., et al. (2021). Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 86(2), 1599-1613. [Link]

-

Jaworska, A., et al. (2021). Intracellular pH - Advantages and pitfalls of surface-enhanced Raman scattering and fluorescence microscopy - A review. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119410. [Link]

-

Klimant, I., & Wolfbeis, O. S. (1995). Highly Photostable Near-Infrared Fluorescent pH Indicators and Sensors Based on BF2-Chelated Tetraarylazadipyrromethene Dyes. Analytical Chemistry, 67(18), 3160-3166. [Link]

-

BMG Labtech. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

Webb, B. A., et al. (2007). Intracellular pH Sensors: Design Principles and Functional Significance. Physiology, 22(1), 28-34. [Link]

-

ResearchGate. (n.d.). Measurement of Intracellular pH. Retrieved from [Link]

-

Wu, Y., et al. (2025). High-throughput investigation of macromolecular interactions for drug development using spectral shift technology. Essays in Biochemistry, 69(1), 1-17. [Link]

-

Taylor & Francis. (n.d.). Intracellular pH – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Resonance structures of the compounds studied: a Nile blue, NB and b Nile red, NR. Retrieved from [Link]

-

PubMed. (n.d.). Measurement of Intracellular pH. Retrieved from [Link]

-

Overgaard, M. H., et al. (2008). Determination of protonation states of iminosugar–enzyme complexes using photoinduced electron transfer. Organic & Biomolecular Chemistry, 6(11), 1956-1964. [Link]

-

Hudson, Z. M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Journal of the American Chemical Society, 143(41), 16976-16992. [Link]

-

Hudson, Z. M., et al. (2021). Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores. Bioproducts Institute - The University of British Columbia. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral Inspections on Molecular Configurations of Nile Blue A Adsorbed on the Elementary Clay Sheets. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fluorinated 7-Diethylaminophenoxazin-3-ones and 9-Diethylamino-5H-benzo[a]phenoxazine-5-ones. Retrieved from [Link]

-

Parse. (2025). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-(DIETHYLAMINO)-5-[(2-OCTYLDECYL)IMINO]BENZO[A]PHENOXAZINE CAS#: 149683-18-1 [chemicalbook.com]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 9-Diethylaminobenzo[ a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 13. High-Throughput Screening - Facts – Screening@ETH | ETH Zurich [screening.ethz.ch]

- 14. alitheagenomics.com [alitheagenomics.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Intracellular pH - Advantages and pitfalls of surface-enhanced Raman scattering and fluorescence microscopy - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Spectroscopic Properties of Chromoionophore III (ETH 5350)

This guide provides a comprehensive technical overview of Chromoionophore III (ETH 5350), a critical component in the development of optical chemical sensors. Tailored for researchers, analytical scientists, and professionals in drug development, this document delves into the core spectroscopic principles, operational mechanisms, and practical methodologies that underpin its application. We will explore the causality behind its unique optical responses and provide validated protocols for its characterization and use.

Introduction: The Role of this compound in Optical Sensing

This compound, also known by its ETH designation ETH 5350, is a highly lipophilic, synthetic dye belonging to the Nile Blue family.[1][2] Its primary utility lies in its function as a hydrogen ion (H⁺) selective chromoionophore, or more simply, a pH indicator designed to operate within a hydrophobic environment such as a polymer membrane.[3][4] Unlike traditional aqueous pH indicators, this compound is engineered for integration into ion-selective optodes (ISOs)—optical sensors that translate the activity of a specific ion into a measurable light-based signal (colorimetric or fluorescent).[4][5]

The fundamental innovation of using a pH-sensitive transducer like this compound is that it circumvents the need to design a unique, selective color-changing molecule for every single ion of interest.[4] Instead, it acts as a universal reporter, detecting the localized pH change induced by a separate, highly selective ion-binding molecule (an ionophore) housed within the same sensing matrix.[3][6] This elegant ion-exchange mechanism forms the basis of a versatile and powerful platform for sensing a wide array of ions in fields ranging from clinical diagnostics to environmental monitoring.[7]

Core Chemical and Physical Identity

A precise understanding of a molecule's identity is the foundation of reproducible science. This compound is a complex organic molecule whose structure is optimized for lipophilicity and pH-dependent spectral activity.

| Property | Value | Reference(s) |

| Systematic Name | 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine | [8][9][10] |

| Common Synonyms | This compound, ETH 5350 | [8][9][10] |

| CAS Number | 149683-18-1 | [8][10] |

| Molecular Formula | C₃₈H₅₅N₃O | [8] |

| Molecular Weight | 569.86 g/mol | [8] |

| Form | Solid | N/A |

The Spectroscopic Principle: Protonation-Dependent Optical Response

The entire functionality of this compound hinges on the reversible protonation of a nitrogen atom within its imino group. This event induces a significant rearrangement of the molecule's delocalized π-electron system, which in turn alters how it interacts with light.

-

Deprotonated (Basic) Form (L): In a neutral or basic microenvironment, the chromoionophore exists in its neutral, deprotonated state. This form is characterized by a specific absorption and fluorescence profile.

-

Protonated (Acidic) Form (HL⁺): When the local concentration of H⁺ increases, the imino nitrogen becomes protonated. This charged form, HL⁺, exhibits distinctly different absorption and fluorescence spectra compared to the neutral form.

This reversible equilibrium (L + H⁺ ⇌ HL⁺) is the core of the sensing mechanism. By measuring the ratio of the two forms spectroscopically, one can precisely determine the local pH within the sensor's membrane matrix.

Absorbance and Fluorescence Characteristics

This compound offers the flexibility of being used in either absorbance/reflectance or fluorescence modes, with the latter often providing enhanced sensitivity.

Absorbance Spectroscopy

The protonation of this compound leads to a dramatic color change, which can be quantified using a spectrophotometer. The acidic (protonated) form appears blue, while the basic (deprotonated) form is more purple/red.[2][8] This allows for ratiometric measurements, which are inherently more robust as they are less susceptible to fluctuations in light source intensity, detector sensitivity, or total dye concentration.

Fluorescence Spectroscopy

The molecule is also a ratiometric fluorescent indicator, a property that is particularly valuable for high-sensitivity applications and cellular imaging.[3] The change in protonation state alters the energy levels of the electronic orbitals, leading to shifts in both the excitation and emission spectra. A key study demonstrated that upon excitation at 469 nm and 586 nm, the ratio of fluorescence emission at two different wavelengths (e.g., 574 nm and 675 nm) changes systematically with pH.[3] This ratiometric fluorescent response provides a reliable and sensitive signaling mechanism.[3]

| Parameter | Protonated Form (HL⁺) | Deprotonated Form (L) | Reference(s) |

| Appearance | Blue | Purple/Red | [2][8] |

| Absorbance λ_max_ | ~505 nm (Reflectance) | ~580 nm (Reflectance) | [8][10] |

| Fluorescence Excitation | 469 nm / 586 nm | 469 nm / 586 nm | [3] |

| Fluorescence Emission | Ratiometric change between ~574 nm and ~675-680 nm | Ratiometric change between ~574 nm and ~675-680 nm | [3][11] |

| Apparent pKₐ * | - | ~12.0 - 13.4 | [12][13] |

*The apparent pKₐ is highly dependent on the composition of the membrane matrix (polymer, plasticizer, etc.).

Mechanism of Action in Ion-Selective Optodes

The true power of this compound is realized when it is combined with an ion-selective ionophore within a hydrophobic polymer membrane. The sensing mechanism is a sophisticated ion-exchange equilibrium at the interface between the sample (typically aqueous) and the organic membrane phase.

Causality of Sensing:

-

Initial State: The membrane is equilibrated with a buffer, establishing an initial H⁺ concentration within the membrane. The this compound (L) is partially or fully protonated (HL⁺), and its charge is balanced by anionic sites (R⁻, e.g., from a borate salt) also embedded in the membrane. The selective ionophore (Ion) is ready to bind its target.

-

Ion Recognition: When the sensor is exposed to a sample containing the target cation (M⁺), the selective ionophore at the membrane surface binds it, forming a complex (Ion-M⁺).

-

Ion Exchange: To maintain charge neutrality within the hydrophobic membrane, the newly formed positively charged (Ion-M⁺) complex must be balanced. This is achieved by the expulsion of another cation from the membrane into the aqueous phase. Due to the equilibrium, the most favorable cation to be expelled is a proton (H⁺).

-

Optical Transduction: The expelled H⁺ comes from the protonated chromoionophore (HL⁺). As HL⁺ releases its proton, it reverts to its deprotonated form (L). This shift in the [HL⁺]/[L] ratio is directly proportional to the concentration of the target ion (M⁺) in the sample.

-

Spectroscopic Detection: A spectrophotometer or fluorometer measures the change in absorbance or fluorescence, quantifying the shift in the chromoionophore's protonation state and thus providing a readout of the target ion's concentration.[3][4]

This entire process is reversible. If the concentration of the target ion in the sample decreases, the equilibrium shifts, and the chromoionophore will become re-protonated as target ions leave the membrane.

Caption: Experimental workflow for membrane preparation and testing.

References

-

Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Biophysics Reviews, 3(2), 021304. [Link]

-

Schkion, T. & Bakker, E. (2021). Recent improvements to the selectivity of extraction-based optical ion sensors. Sensors and Actuators B: Chemical, 344, 130243. [Link]

-

Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. AIP Publishing. [Link]

-

Swiss University Sport Information (SUSI). (n.d.). Seiler, K; Wang, K; Bakker, E; Morf, W E; Rusterholz, B. Swiss Open Access Repository. [Link]

-

Zhai, J., et al. (2015). Paper-based plasticizer-free sodium ion-selective sensor with camera phone as a detector. Analytica Chimica Acta, 894, 65-71. [Link]

-

Spichiger, U. E., et al. (1993). Optical sensors for determining ion concentrations. Analytica Chimica Acta, 278(2), 245-259. [Link]

- Google Patents. (2009).

-

Xie, X., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Analytical Chemistry, 86(14), 7139–7146. [Link]

- Google Patents. (2013).

-

Wang, T., et al. (2023). Polymersome-based ion-selective nano-optodes containing ionophores. Sensors and Diagnostics, 2(5), 1188-1194. [Link]

-

Shortreed, M., Bakker, E., & Kopelman, R. (1996). Miniature sodium-selective ion-exchange optode with fluorescent pH chromoionophores and tunable dynamic range. Analytical Chemistry, 68(15), 2656-2662. [Link]

-

Kim, J., et al. (2019). Chemical Imaging in Vivo: Photoacoustic-Based 4-Dimensional Chemical Analysis. Analytical Chemistry, 91(4), 2638–2646. [Link]

-

Seiler, K., et al. (1991). Characterization of sodium-selective optode membranes based on neutral lonophores and assay of sodium in plasma. Clinical Chemistry, 37(8), 1350-1355. [Link]

-

Krivenkov, V., et al. (2020). Laser-Induced Periodic Ag Surface Structure with Au Nanorods Plasmonic Nanocavity Metasurface for Strong Enhancement of Adenosine Nucleotide Label-Free Photoluminescence Imaging. ACS Omega, 5(23), 13691–13700. [Link]

-

Guziński, M., et al. (2015). Detrimental changes in the composition of hydrogen ion-selective electrode and optode membranes. Analytical and Bioanalytical Chemistry, 407(15), 4231-4241. [Link]

-

Alqaheem, Y., & Alomair, A. A. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(2), 33. [Link]

-

Kisiel, A., et al. (2021). Cubosome Based Ion-Selective Optodes–Toward Tunable Biocompatible Sensors. Analytical Chemistry, 93(39), 13248–13255. [Link]

-

Peper, S. (2007). High Throughput Optical Sensor Arrays for Drug Screening. DSpace@MIT. [Link]

-

Astafyeva, K., et al. (2015). Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews, 115(20), 11328–11361. [Link]

-

Alqaheem, Y., & Alomair, A. A. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(2), 33. [Link]

-

Alqaheem, Y., & Alomair, A. A. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(2), 33. [Link]

-

Du, Y., et al. (2023). Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Whole Blood. ChemRxiv. [Link]

- Bishop, M. L., Fody, E. P., & Schoeff, L. E. (Eds.). (2018).

-

Alqaheem, Y., & Alomair, A. A. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(2), 33. [Link]

-

Michalska, A., et al. (2004). The binding properties of neutral or charged chromoionophores and anion ionophores in solvent polymeric membranes were characterized in situ by the so-called sandwich membrane method. Analytica Chimica Acta, 522(2), 141-149. [Link]

-

Alqaheem, Y., & Alomair, A. A. (2020). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 10(2), 33. [Link]

-

German Society for Clinical Chemistry. (n.d.). Recommendations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymersome-based ion-selective nano-optodes containing ionophores - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00133D [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Paper-based plasticizer-free sodium ion-selective sensor with camera phone as a detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009064773A1 - Implantable creatinine sensor and related methods - Google Patents [patents.google.com]

- 9. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8571659B2 - Implantable medical device with chemical sensor and related methods - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. chemrxiv.org [chemrxiv.org]

Chromoionophore III literature review

An In-Depth Technical Guide to Chromoionophore III for Advanced Ion Sensing A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Beyond Simple Dyes

In the landscape of modern analytical chemistry and diagnostics, the precise measurement of ion concentrations in complex biological and environmental samples is a persistent challenge. While numerous methods exist, optical sensors, or "optodes," offer a compelling non-invasive, real-time alternative to traditional electrochemical techniques. At the heart of many high-performance optical sensors lies This compound (ETH 5350) , a highly lipophilic, pH-sensitive dye derived from Nile Blue.[1][2][3]

This guide moves beyond a simple product description to provide a deep, mechanistic understanding of how this compound functions as a signal transducer. We will explore the causality behind the formulation of sensor membranes, provide a field-proven protocol for their fabrication, and discuss the critical parameters that govern their performance. This document is intended for the researcher and developer who seeks not only to use these tools but to understand and innovate upon them.

Part 1: The Core Principle — A Symphony of Molecular Interactions

The genius of a this compound-based sensor is not in the dye alone, but in its synergistic partnership with other molecules within a polymeric membrane. It functions as an optical transducer that reports local pH changes.[1] These pH changes are, in turn, engineered to be a direct consequence of a selective ion-binding event.

The Ion-Exchange Mechanism

The sensing mechanism is based on a competitive ion-exchange reaction at the interface between the sample and the sensor membrane. The system is designed so that for every target cation (e.g., Na⁺) that enters the membrane, a proton (H⁺) must leave. This precise 1:1 exchange maintains the charge neutrality of the membrane.

The key players are:

-

The Target Ion (Analyte): The specific cation to be measured (e.g., Na⁺, K⁺).

-

The Ionophore: A highly selective "host" molecule within the membrane that is designed to bind only the target ion. For example, Valinomycin is a classic ionophore for potassium (K⁺).[4]

-

This compound (The pH Reporter): In its protonated state (CH⁺), it has one distinct color or fluorescence profile. When a proton is released, it becomes deprotonated (C), resulting in a strong and reversible spectral shift.[2]

The process unfolds as follows: The target ion is drawn from the aqueous sample into the organic sensor membrane by the selective ionophore. To maintain charge balance, the most mobile positive charge available within the membrane—a proton—is expelled. This expelled proton is released from the protonated this compound (CH⁺), converting it to its deprotonated form (C). This deprotonation event is the source of the optical signal.[5]

Caption: Ion-exchange mechanism in a this compound-based optode.

Part 2: Deconstructing the Optode Cocktail — A Self-Validating System

The performance of an optode is critically dependent on the composition of its sensing membrane, often referred to as the "cocktail." Each component is chosen for a specific reason, and their interplay creates a robust, self-validating analytical system.

| Component | Example Material | Role & Causality |

| Polymer Matrix | High Molecular Weight PVC | Structural Host: Provides a stable, transparent, and hydrophobic framework that physically entraps the active components, preventing them from leaching into the aqueous sample. |

| Plasticizer | Bis(2-ethylhexyl) sebacate (DOS) | Mobility Enabler: Acts as a solvent within the solid matrix, ensuring that the ionophore and chromoionophore have sufficient mobility to diffuse and interact at the membrane-sample interface. Its high lipophilicity is crucial for membrane stability. |

| Chromoionophore | This compound (ETH 5350) | Signal Transducer: The ultimate reporter. Its high pKa of ~12.0 makes it highly sensitive to small pH changes in specific analytical ranges, such as physiological sweat pH (4.5–7.5).[2] |

| Ionophore | Sodium Ionophore V, Valinomycin | Selectivity Driver: This is the primary determinant of what the sensor measures. Its molecular cavity is shaped to bind the target ion with much higher affinity than other interfering ions.[4][6] |

| Ionic Additive | Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | Thermodynamic Stabilizer: These lipophilic salts ensure well-defined ion-exchange thermodynamics, improve the incorporation of the ionophore, and minimize interference from sample anions by excluding them from the membrane phase.[2] |

Part 3: Field-Proven Experimental Protocol

This section provides a detailed methodology for the fabrication of a sodium-selective optical sensor membrane. This protocol is designed to be a self-validating system, where careful execution ensures reproducible and reliable sensor performance.

Workflow: Fabrication of a Na⁺-Selective Optode Film

Caption: Step-by-step workflow for fabricating an optode membrane.

Step-by-Step Methodology

Objective: To create a plasticized PVC film (~5 µm thick) for the optical determination of sodium activity.

Materials:

-

This compound (ETH 5350)

-

Sodium Ionophore V

-

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

-

Poly(vinyl chloride), high molecular weight

-

Bis(2-ethylhexyl) sebacate (DOS)

-

Tetrahydrofuran (THF), inhibitor-free

-

Polyester support foil (e.g., Mylar)

Procedure:

-

Stock Solution Preparation: It is best practice to prepare individual stock solutions of each solid component in THF to ensure accurate dosing.

-

Cocktail Formulation: In a clean glass vial, combine the components to achieve the following approximate weight percentage in the final dried membrane:

-

This compound: ~1%

-

Sodium Ionophore V: ~1%

-

NaTFPB: ~0.5%

-

Plasticizer (DOS): ~65.5%

-

PVC: ~32%

-

Scientist's Note: The total mass of all components should be around 100-200 mg, dissolved in approximately 1.5 mL of THF. The ratio of plasticizer to PVC is critical for the mechanical stability and response time of the sensor.

-

-

Homogenization: Tightly cap the vial and vortex thoroughly until all components are fully dissolved. The solution should be clear and homogenous. This step is crucial; undissolved particles will lead to an inhomogeneous sensor response.

-

Membrane Casting:

-

Secure a clean polyester foil onto a flat surface (e.g., a glass plate).

-

Using a knife-coating apparatus or by carefully drop-casting, apply the cocktail onto the foil.[7] The goal is to create a thin, uniform liquid layer. The thickness of the final film can be controlled by the volume of solution applied and the blade height in knife coating.

-

-

Solvent Evaporation: Place the coated foil in a dust-free, well-ventilated area (like a fume hood with the sash lowered) and allow the THF to evaporate slowly over 24 hours at room temperature. Rapid evaporation can create imperfections in the film.

-

Final Sensor Film: The resulting product is a transparent, flexible, colored film that is ready for characterization and use in an optical measurement setup.

Part 4: Performance, Integrity, and Advanced Insights

Ratiometric Measurement: A Self-Calibrating Advantage

This compound is a ratiometric dye, meaning its fluorescence spectrum contains two distinct peaks.[6][8] As the pH changes, the intensity of the protonated peak decreases while the deprotonated peak increases. By measuring the ratio of these two intensities, the measurement becomes internally referenced. This elegantly cancels out fluctuations in light source intensity, detector sensitivity, or leaching of the dye, leading to highly robust and trustworthy data.[4][6]

The pH Cross-Sensitivity Dilemma

A common challenge with this type of sensor is its inherent sensitivity to the pH of the sample itself, as this can directly protonate or deprotonate the chromoionophore without any ion exchange.[5] This has often been viewed as a limitation. However, recent advanced techniques have turned this "drawback" into a feature. By integrating the optode with a stable, immobilized pH gradient, the sensor's effective measuring range can be dramatically expanded by several orders of magnitude, transforming a limitation into a tool for enhanced performance.[9]

References

-

Gao, W., et al. (2021). Digital printing of selective and reversible ion optodes on fabrics. Analyst, 146(18), 5636-5644. The Royal Society of Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). This compound, Selectoph | 27088-10MG-F. Retrieved from [Link]

-

Request PDF. (n.d.). Highly selective chromogenic ionophores for the recognition of chromium(III) based on a water-soluble azocalixarene derivative. ResearchGate. Retrieved from [Link]

-

Bychkova, V., & Shvarev, A. (2009). Fabrication of micrometer and submicrometer-sized ion-selective optodes via a solvent displacement process. Analytical Chemistry, 81(6), 2325–2331. PubMed. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

-

Xie, X., & Bakker, E. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(11), 2787–2809. ResearchGate. Retrieved from [Link]

-

Pieles, L., et al. (2024). Exploiting the pH-Cross Sensitivity of Ion-Selective Optodes to Broaden Their Response Range. ACS Sensors. ACS Publications. Retrieved from [Link]

-

Request PDF. (n.d.). A thiourea-based chromoionophore for selective binding and sensing of acetate. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Development of Chromium(III) Selective Potentiometric Sensors for Its Determination in Petroleum Water Samples Using Synthesized Nano Schiff Base Complex as an Ionophore. ResearchGate. Retrieved from [Link]

-

Gaber, M., et al. (2021). Development of Chromium(III) Selective Potentiometric Sensors for Its Determination in Petroleum Water Samples Using Synthesized Nano Schiff Base Complex as an Ionophore. Bohrium. Retrieved from [Link]

-

The absorption behaviour of a MB28 optode film containing... ResearchGate. Retrieved from [Link]

-

Nguyen, T. H., et al. (2017). Design and Fabrication of a Ratiometric Planar Optode for Simultaneous Imaging of pH and Oxygen. PubMed Central. Retrieved from [Link]

Sources

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. 显色感应剂III Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. cenmed.com [cenmed.com]

- 7. Design and Fabrication of a Ratiometric Planar Optode for Simultaneous Imaging of pH and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

The Emergence of Sight-Based Sensing: A Technical Guide to Chromoionophore III (ETH 5350)

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Chromoionophore III (ETH 5350), a pivotal molecule in the development of optical ion sensors. We will explore its historical context within the groundbreaking work on ion-selective sensors at ETH Zurich, detail its sophisticated mechanism of action, and provide actionable protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this chromoionophore for applications in chemical sensing, diagnostics, and physiological monitoring.

Introduction: The Challenge of Ion Recognition

The precise measurement of ion concentrations in complex biological and environmental samples is a cornerstone of modern analytical science. For decades, potentiometric ion-selective electrodes (ISEs) dominated this field, translating the activity of ions into an electrical signal. However, the pursuit of miniaturized, non-electrical, and visually intuitive sensing systems drove the development of a new class of sensors: ion-selective optodes. These sensors translate ion concentration into a measurable optical signal, such as a change in color or fluorescence. At the heart of this technology lies the elegant interplay between a highly selective ion-binding molecule (an ionophore) and an optical reporter molecule—a chromoionophore. This compound emerged as a key player in this paradigm shift.

Genesis and Design Philosophy

A Legacy of Innovation: The ETH Zurich School

The story of this compound is intrinsically linked to the pioneering research conducted in the laboratories of Professor Wilhelm Simon at the Swiss Federal Institute of Technology (ETH) in Zurich. This group was instrumental in designing and synthesizing a vast library of neutral carrier ionophores, which form the basis of most modern ISEs. Their work established a rigorous theoretical framework for understanding how these molecules could achieve remarkable selectivity for specific ions like K+, Na+, and Ca2+.[1]

Building on this expertise, the Simon group, including key scientists like W. E. Morf and K. Seiler, extended these principles from potentiometry to optical sensing. In a foundational 1990 paper, they laid out the theoretical design for a novel class of calcium-selective optode membranes based on neutral carriers.[1] This work provided the conceptual blueprint for molecules like this compound, establishing a mechanism where the selective binding of an ion by a neutral ionophore could be coupled to the optical response of a pH-sensitive dye.

The Core Principle: An Ion-Exchange Partnership

The central innovation of this system is a competitive ion-exchange mechanism within a hydrophobic membrane phase. The sensor membrane is a carefully formulated cocktail containing:

-

A selective neutral ionophore (e.g., for Ca2+).

-

A lipophilic, pH-sensitive chromoionophore (the chromoionophore, CH+).

-

Lipophilic anionic sites to ensure charge balance within the membrane.

-

A polymer matrix (typically PVC) and a plasticizer.

The chromoionophore is a weak acid, existing in equilibrium between its protonated (CH+) and deprotonated (C) forms, each with a distinct color. The ionophore (L) selectively binds the target cation (e.g., Ca2+). When the membrane is exposed to a sample containing Ca2+, the ionophore selectively extracts it into the membrane. To maintain charge neutrality, this influx of positive charge must be compensated. It forces the release of two protons (2H+) from two protonated chromoionophore molecules. This shifts the equilibrium of the chromoionophore towards its deprotonated, differently colored state.[2] The higher the concentration of Ca2+ in the sample, the more H+ is displaced, and the more dramatic the change in the membrane's absorbance or fluorescence.[2][3]

Mechanism of Action: A Deeper Look

The overall sensing reaction for a divalent cation like Ca2+ can be summarized as:

Ca²⁺ (aq) + 2CH⁺ (mem) + L (mem) ⇌ [CaL]²⁺ (mem) + 2C (mem) + 2H⁺ (aq)

Where:

-

(aq) denotes the aqueous sample phase.

-

(mem) denotes the hydrophobic membrane phase.

-

L is the selective neutral ionophore.

-

CH⁺ is the protonated chromoionophore.

-

C is the deprotonated chromoionophore.

This equilibrium is the functional core of the sensor. The change in the ratio of C to CH⁺ is directly measured by spectrophotometry, providing a quantitative readout of the Ca2+ concentration.

Synthesis and Structure

This compound, also known as ETH 5350, has the chemical name 9-(Diethylamino)-5-[(2-octyldecyl)imino]benzo[a]phenoxazine. Its core structure is a derivative of Nile Red, a well-known fluorescent dye. The synthesis generally involves the condensation of a substituted 1-naphthol with a nitrosylated aniline derivative. The specific long-chain alkyl group ((2-octyldecyl)imino) is crucial for ensuring high lipophilicity, which prevents the dye from leaching out of the hydrophobic polymer membrane into the aqueous sample.

-

Chemical Formula: C₃₈H₅₅N₃O

-

Molecular Weight: 569.86 g/mol

-

CAS Number: 149683-18-1

Application: Fabrication of a Calcium-Selective Optode

The following protocol, adapted from authoritative supplier documentation, describes the fabrication of a Ca2+-selective optode membrane. This protocol is a self-validating system; successful fabrication will result in a membrane that exhibits a clear color change in response to varying calcium concentrations in a buffered solution.

Reagents and Materials

| Component | Role | Example Product |

| This compound (ETH 5350) | H⁺-selective optical transducer | Sigma-Aldrich #27088 |

| Calcium Ionophore II | Ca²⁺-selective ligand | Sigma-Aldrich #21193 |

| Poly(vinyl chloride) (PVC) | Polymer matrix | High molecular weight, Sigma-Aldrich #81392 |

| Bis(2-ethylhexyl) sebacate (DOS) | Plasticizer | Sigma-Aldrich #84818 |

| Sodium tetrakis[...]borate (NaTFPB) | Anionic sites | Sigma-Aldrich #72017 |

| Tetrahydrofuran (THF) | Solvent | HPLC grade |

Experimental Protocol: Membrane Cocktail Preparation & Casting

Step-by-Step Methodology:

-